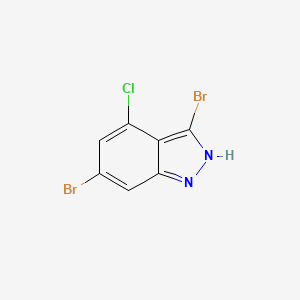

3,6-dibromo-4-chloro-2H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,6-dibromo-4-chloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHYCAMUNGHIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Reactions Involving Polyhalogenated 2h Indazoles

Elucidation of Proposed Reaction Mechanisms for 2H-Indazole Formation

The synthesis of the 2H-indazole scaffold, the core of polyhalogenated derivatives, can be achieved through various mechanistic pathways. A prominent method involves the transition-metal-catalyzed C–H activation and annulation sequence. researchgate.net One-pot syntheses have been developed that offer an efficient and direct route to these privileged structures. mdc-berlin.defu-berlin.de

For instance, a rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. nih.govacs.org The reaction is initiated by the Rh(III)-catalyzed direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. acs.org The azo moiety in this reaction not only facilitates the ortho-C–H bond activation but also acts as a nucleophile to trap the initial aldehyde addition product. nih.gov

Another versatile approach is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org In this process, the catalyst is pivotal for the formation of both C-N and N-N bonds, demonstrating a broad substrate scope and tolerance for various functional groups. organic-chemistry.org

Furthermore, reductive cyclization methods are also employed. Ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, can undergo reductive cyclization using reagents like tri-n-butylphosphine to yield substituted 2H-indazoles. organic-chemistry.org A phospholene-mediated N-N bond formation, where the phospholene oxide is recycled using organosilane reductants, also provides a mild route to a wide array of 2H-indazoles from functionalized 2-nitrobenzaldehydes and primary amines. mdc-berlin.defu-berlin.de The synthesis of 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene (B92697) involves the formation of azomethines, subsequent regiospecific nucleophilic substitution of the ortho-nitro group by an azide, and finally thermolysis to yield the dinitro-2H-indazole ring system. sci-hub.se

Detailed Analysis of Halogenation Reaction Pathways (e.g., Radical Mechanisms)

The introduction of halogen atoms onto the 2H-indazole ring is a critical step in synthesizing polyhalogenated compounds like 3,6-dibromo-4-chloro-2H-indazole. These halogenation reactions can proceed through different mechanisms, including radical pathways.

A metal-free method for the regioselective mono- and poly-halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS, where X = Br, Cl). nih.govrsc.orgrsc.org Control experiments suggest the involvement of a radical pathway. nih.gov The addition of radical scavengers like 2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) was found to inhibit the reaction. nih.gov The proposed mechanism involves the thermal generation of a bromine radical from N-bromosuccinimide (NBS). This radical then reacts with the 2H-indazole substrate to form an intermediate, which is subsequently oxidized to a cationic intermediate, leading to the final mono-brominated product. nih.gov Dihalogenation occurs sequentially, with the mono-halogenated product undergoing a second halogenation step. nih.gov

Ultrasound-assisted bromination at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported. nih.gov Mechanistic studies for this method, however, suggest that it is not a radical process. The proposed pathway involves the cleavage of DBDMH by ultrasonic irradiation to generate a bromo cation, which then adds to the indazole to form an intermediate that subsequently yields the 3-bromo-2H-indazole. nih.gov

Electrochemical methods provide a green and efficient alternative for the halogenation of 2H-indazoles, avoiding the need for metal catalysts and chemical oxidants. researchgate.net Direct radical alkylation and acylation at the C3 position have also been achieved using a Ag(I)/Na₂S₂O₈ system with substituted Hantzsch esters as radical reservoirs, highlighting the versatility of radical pathways in functionalizing the 2H-indazole core. rsc.org

| Reagent | Proposed Mechanism | Position | Reference |

| N-Bromosuccinimide (NBS) | Radical | C3, C5, C7 | nih.govrsc.orgchim.it |

| N-Chlorosuccinimide (NCS) | Radical | C3, C7 | nih.govrsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ionic | C3 | nih.gov |

| NaX (X=Cl, Br) | Electrochemical | C3 | researchgate.net |

Catalytic Roles in Regioselective Functionalization of the Indazole System

Catalysts play a crucial role in directing the regioselective functionalization of the indazole system, allowing for the precise introduction of substituents at specific positions. This control is essential for building complex molecules like this compound.

Transition metals, particularly rhodium and palladium, are extensively used. Rhodium(III) catalysts are effective for the C-H activation and subsequent functionalization of azobenzenes to form 2H-indazoles. nih.govacs.org The regioselectivity in these reactions can be controlled by both electronic and steric factors of the substituents on the azobenzene. nih.gov For example, in unsymmetrical azobenzenes, C-H functionalization often occurs on the more electron-rich aromatic ring or at the less sterically hindered position. nih.govnih.gov

Palladium catalysts are widely employed for direct C-H arylation reactions. chim.it For instance, a Pd/phenanthroline catalytic system has been used for the C3-(hetero)arylation of N-substituted 2H-indazoles. chim.it The choice of directing groups on the indazole nitrogen is also a key strategy for achieving regioselectivity. While groups like pivaloyl and Boc were found to be ineffective for directing C7 functionalization, CONMe₂ and CONnHex₂ successfully directed the reaction to the C7 position. mdpi.com

Metal-free approaches have also been developed for regioselective halogenation. nih.govrsc.orgrsc.org By carefully tuning the reaction conditions, such as the solvent and the amount of halogenating agent (NXS), it is possible to achieve selective mono- or poly-halogenation at different positions of the 2H-indazole ring. nih.govrsc.org For instance, the use of N-bromosuccinimide (NBS) in various solvents is a common method for the regioselective introduction of a bromine atom at the C3 position. chim.it

| Catalyst/System | Reaction Type | Regioselectivity | Reference |

| Rhodium(III) complexes | C-H Activation/Annulation | Controlled by sterics/electronics | nih.govacs.orgnih.gov |

| Palladium complexes | C-H Arylation | C3, C7 (with directing groups) | chim.itmdpi.com |

| Metal-free (NXS) | Halogenation | C3, C5, C7 | nih.govrsc.org |

| Gallium/Aluminum | N-Alkylation | N2 | researchgate.netnih.gov |

Investigation of Key Intermediates and Transition States in Reaction Cycles

The elucidation of reaction mechanisms relies heavily on the identification and characterization of key intermediates and transition states. In the context of polyhalogenated 2H-indazoles, both experimental and computational studies have provided valuable insights.

In the radical halogenation of 2H-indazoles with NBS, a key proposed intermediate is formed from the reaction of the indazole with a bromine radical. nih.gov This is followed by oxidation to a cationic intermediate (Intermediate II), which then leads to the halogenated product. nih.gov The involvement of radical species was supported by trapping experiments. nih.gov

For ultrasound-assisted bromination, an ionic mechanism is proposed where the key intermediate (Intermediate II) is formed by the addition of a bromo cation to the indazole ring. nih.gov This intermediate then loses a proton to yield the final product. nih.gov

Computational studies using Density Functional Theory (DFT) and coupled-cluster methods have been employed to investigate transition states and reaction energetics. acs.org For example, quantum-chemical calculations have been used to understand the selective substitution of a nitro group in the synthesis of dinitro-2H-indazoles, showing that the steric hindrance of the ortho-nitro group facilitates its substitution. sci-hub.se In other complex reactions, calculations have helped to map out the energy profiles of different reaction pathways, explaining the observed product distributions by comparing the activation energies (ΔG‡) of competing transition states. acs.org The identification of distonic radical cation intermediates through these studies has introduced new concepts for understanding single-carbon insertion chemistry in aromatic systems. acs.org These computational tools are invaluable for rationalizing observed reactivities and for predicting the outcomes of new transformations involving polyhalogenated indazoles.

Advanced Characterization and Structural Elucidation of 3,6 Dibromo 4 Chloro 2h Indazole

Application of Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are fundamental in determining the chemical structure of a compound by probing the interaction of molecules with electromagnetic radiation. Each method provides unique pieces of information that, when combined, allow for a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For a compound like 3,6-dibromo-4-chloro-2H-indazole, NMR would be crucial for confirming the substitution pattern on the indazole ring.

¹H NMR: This technique would identify the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen substituents. The integration of the signals would correspond to the number of protons, and the coupling patterns (e.g., singlets, doublets) would reveal adjacent proton relationships.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. The number of signals would indicate the number of unique carbon atoms. The chemical shifts of the carbon atoms would be highly dependent on the attached substituents (bromo, chloro, and the pyrazole (B372694) ring fusion).

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to determine the spatial proximity of atoms.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Technique | Hypothetical Chemical Shift (ppm) | Description |

| ¹H NMR | δ 7.5-8.5 | Aromatic protons on the indazole ring. The exact shifts and coupling constants would depend on the specific isomer. |

| ¹³C NMR | δ 110-150 | Aromatic and heterocyclic carbon signals. Carbons attached to halogens would show characteristic shifts. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, C=C and C=N stretching vibrations of the aromatic system, and C-halogen stretching vibrations.

Hypothetical FT-IR Data for this compound:

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=C/C=N Aromatic Stretch | 1450-1600 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For this compound, the extended conjugated system of the indazole ring would be expected to result in strong UV absorption.

Hypothetical UV-Vis Data for this compound:

| Parameter | Hypothetical Value |

| λmax | 250-350 nm |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, it allows for the unambiguous confirmation of the molecular formula. The isotopic pattern observed in the mass spectrum, particularly due to the presence of bromine and chlorine atoms with their characteristic isotopic abundances, would serve as a definitive confirmation of the elemental composition of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be determined with high accuracy. For this compound, SC-XRD would provide unequivocal proof of the substitution pattern on the indazole ring and reveal details about its solid-state packing and intermolecular forces.

In the absence of experimental data, the information presented above is based on established principles of analytical chemistry and provides a framework for the expected characterization of this compound. Further research and synthesis of this compound are required to generate the actual experimental data for a complete and accurate structural elucidation.

Research Applications of Polyhalogenated 2h Indazoles in Chemical Biology and Advanced Materials

A Foundation for Complexity: The Role of Polyhalogenated 2H-Indazoles as Versatile Synthetic Intermediates

Polyhalogenated 2H-indazoles are highly valued in synthetic organic chemistry due to the reactivity of their carbon-halogen bonds. These sites provide handles for introducing a wide range of molecular complexity, making them ideal building blocks for more intricate molecules.

Strategic Precursors for Cross-Coupling Reactions

The presence of multiple halogen atoms on the 2H-indazole core, such as the bromine and chlorine atoms in 3,6-dibromo-4-chloro-2H-indazole, makes these compounds excellent substrates for transition metal-catalyzed cross-coupling reactions. nih.govrsc.orgresearchgate.net These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can allow for site-selective functionalization of polyhalogenated systems. nih.gov

For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are frequently employed to arylate halogenated indazoles. nih.gov A study on the regioselective C7 bromination and subsequent Suzuki-Miyaura cross-coupling of 4-substituted 1H-indazoles demonstrated the feasibility of selectively functionalizing the indazole core. nih.gov While this study focused on 1H-indazoles, the principles are applicable to the 2H-isomers. The ability to sequentially replace halogen atoms with different aryl or alkyl groups allows for the construction of a diverse array of substituted indazoles from a single polyhalogenated precursor. nih.govnih.gov Copper-catalyzed cross-coupling reactions have also been effectively used for the N-arylation of indazoles, showcasing the versatility of these building blocks in forming C-N bonds. rsc.org

Scaffolds for the Generation of Chemical Libraries

The structural framework of polyhalogenated 2H-indazoles is an ideal starting point for the synthesis of chemical libraries. acs.org These libraries, which consist of a large number of structurally related compounds, are invaluable tools in drug discovery and chemical biology for screening against biological targets. The ability to perform diverse chemical transformations at the halogenated positions allows for the rapid generation of a multitude of derivatives. acs.org

The synthesis of a library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was achieved using parallel solution-phase methods, highlighting the utility of the indazole scaffold in combinatorial chemistry. acs.org Although the starting material was not polyhalogenated, this work demonstrates how the indazole core can be systematically modified to produce a large number of compounds for screening purposes. A polyhalogenated indazole like this compound could, in principle, serve as a versatile scaffold for creating even more diverse libraries by sequential and regioselective functionalization of its three halogenated positions.

Probing Biological Systems: The Development of Chemical Probes for In Vitro Investigations

The indazole nucleus is a recognized "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. austinpublishinggroup.com Consequently, substituted 2H-indazoles have been extensively investigated for a variety of biological activities.

Unraveling Enzyme Mechanisms through Inhibition Studies

Derivatives of the indazole scaffold have been identified as inhibitors of a wide range of enzymes, playing a crucial role in the study of disease pathways. The following table summarizes some of the enzymes that are inhibited by various indazole derivatives.

| Enzyme Target | Type of Inhibition | Key Findings |

| FGFR1 | Kinase Inhibition | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives showed potent enzymatic inhibition. nih.gov |

| COX-2 | Enzyme Inhibition | 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity. nih.gov |

| DNA Gyrase B | Enzyme Inhibition | 3-phenyl-1H-indazole derivatives have been identified as inhibitors. |

| EGFR Kinase | Kinase Inhibition | 1H-indazole derivatives have shown strong potencies against EGFR kinases. nih.gov |

| HDAC6 | Enzyme Inhibition | |

| PARP1 | Enzyme Inhibition | |

| BRD4 | Protein-protein interaction inhibition | |

| ASK1 | Kinase Inhibition | |

| AXL Kinase | Kinase Inhibition | An indazole fragment was identified as a hit and optimized to a potent inhibitor. nih.gov |

| Aurora Kinase A | Kinase Inhibition | 3-(Pyrrolopyridin-2-yl)indazole derivatives were found to be inhibitors, with halogenation enhancing potency. nih.gov |

Data for some enzymes listed in the prompt (HDAC6, PARP1, BRD4, ASK1) were not found in the provided search results in the context of indazole inhibition.

These studies underscore the potential of the indazole scaffold in designing potent and selective enzyme inhibitors. For example, a series of 1H-indazol-3-amine derivatives were found to be potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. nih.gov Similarly, certain 2,3-diphenyl-2H-indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The substitution pattern on the indazole ring is critical for the observed activity, and the presence of halogens can significantly influence the inhibitory potency. nih.gov

Investigating Antiproliferative Activity in Cancer Cell Lines

The potential of indazole derivatives as anticancer agents has been a major focus of research. rsc.orgnih.govmdpi.comresearchgate.net Numerous studies have demonstrated the antiproliferative activity of substituted indazoles against a variety of human cancer cell lines in vitro.

A series of novel polysubstituted indazoles exhibited significant antiproliferative activity with IC₅₀ values in the micromolar to nanomolar range against cell lines such as A2780 (ovarian cancer) and A549 (lung cancer). nih.gov Some of these compounds were found to induce apoptosis and affect the cell cycle. nih.gov In another study, 1H-indazole-3-amine derivatives showed antiproliferative activity against several cancer cell lines, including Hep-G2 (liver cancer), with the substitution pattern on the indazole ring playing a crucial role in their potency. mdpi.com The following table provides examples of the antiproliferative activity of indazole derivatives.

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

| Polysubstituted indazoles | A2780, A549 | 0.64 to 17 µM nih.gov |

| Indazole derivative 2f | 4T1 (breast cancer) | 0.23–1.15 μM rsc.org |

| 1H-indazole-3-amine derivatives | Hep-G2, K562, A549, PC-3 | Varied, with some showing activity comparable or superior to 5-fluorouracil (B62378) mdpi.com |

These findings highlight the potential of the indazole scaffold in the development of new anticancer agents. The specific substitutions on the polyhalogenated core of a molecule like this compound would be expected to significantly modulate its antiproliferative properties.

Exploring Antimicrobial Properties in Vitro

The emergence of antimicrobial resistance has created an urgent need for new antimicrobial agents. The indazole scaffold has been explored for its potential in this area, with various derivatives showing activity against bacteria, fungi, and protozoa. nih.govorientjchem.orgorientjchem.orgmdpi.com

A study on 2H-indazole derivatives revealed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug metronidazole. nih.gov Another investigation of novel substituted indazoles demonstrated antibacterial activity against Xanthomonas campestris and Bacillus megaterium. orientjchem.orgorientjchem.org Some 2H-indazole derivatives have also shown inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains of S. aureus and E. faecalis. mdpi.com

The following table summarizes some of the reported in vitro antimicrobial activities of indazole derivatives.

| Organism | Type of Activity | Key Findings |

| Giardia intestinalis | Antiprotozoal | 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives showed activity lower than one micromolar. nih.gov |

| Entamoeba histolytica | Antiprotozoal | 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were found to be active. nih.gov |

| Trichomonas vaginalis | Antiprotozoal | 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrated potent activity. nih.gov |

| Xanthomonas campestris | Antibacterial | Substituted indazoles showed superior activity compared to the standard in some cases. orientjchem.orgorientjchem.org |

| Bacillus megaterium | Antibacterial | Substituted indazoles demonstrated excellent activity. orientjchem.orgorientjchem.org |

| Candida albicans | Antifungal | Two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition. nih.gov |

| Staphylococcus aureus (including MDR strains) | Antibacterial | A 2H-indazole derivative showed a good inhibitory profile. mdpi.com |

| Enterococcus faecalis | Antibacterial | Two 2H-indazole derivatives displayed modest activity. mdpi.com |

These results indicate that the indazole scaffold is a promising template for the development of new antimicrobial drugs. The specific halogenation pattern of this compound could potentially be exploited to develop derivatives with tailored antimicrobial activities.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Compounds

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.comscilit.com For the 2H-indazole scaffold, structure-activity relationship (SAR) studies are crucial in elucidating how chemical modifications influence biological activity, thereby guiding the synthesis of more potent and selective therapeutic agents. The introduction of halogen atoms into the indazole ring is a key strategy in this process, as halogens can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. semanticscholar.orgnih.gov

Polyhalogenated 2H-indazoles, which bear multiple halogen substituents, offer a rich field for SAR exploration. The type, number, and position of halogen atoms can dramatically alter the bioactivity of the parent molecule. semanticscholar.orgnih.gov For instance, studies on various heterocyclic compounds have shown that introducing halogens can lead to enhanced potency. nih.gov The effects are often complex and can involve halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. nih.gov

Systematic studies on halogenated 2H-indazoles have revealed important trends. For example, the antiprotozoal activity of 2-phenyl-2H-indazole derivatives was found to be enhanced by the presence of electron-withdrawing groups, such as halogens, on the 2-phenyl ring. acs.org This suggests that the electronic properties conferred by the halogens are critical to the mechanism of action.

The regioselectivity of halogenation is also a key factor. The ability to selectively introduce halogens at specific positions on the indazole core allows for fine-tuning of the molecule's properties. semanticscholar.orgnih.gov For example, methods have been developed for the selective synthesis of mono-, di-, and even tri-halogenated 2H-indazoles. semanticscholar.orgnih.gov This control is essential for building a clear SAR, as it allows chemists to systematically probe the effect of halogenation at different sites. A study on the metal-free halogenation of 2H-indazoles demonstrated the synthesis of various di-halogenated products, including those with two different halogens (hetero-halogenated). nih.gov

While specific SAR data for this compound is not extensively available in the reviewed literature, general principles from related polyhalogenated systems can be inferred. The presence of three halogen atoms (two bromine, one chlorine) would significantly increase the lipophilicity of the molecule compared to its non-halogenated counterpart. The specific substitution pattern on the benzene (B151609) ring of the indazole core would create a distinct electronic and steric profile, influencing its interaction with potential biological targets.

Interactive Table: General SAR Trends for Halogenated 2H-Indazoles

Potential in Materials Science Research (e.g., Organic Semiconductors, Optoelectronic Materials)

The unique photophysical properties of certain heterocyclic compounds have positioned them as promising candidates for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. rsc.orgrsc.org While the field has been dominated by other classes of molecules, the 2H-indazole scaffold possesses structural and electronic features that suggest potential utility in these areas. Specifically, 2-aryl indazoles have been noted to exhibit interesting spectrophotometric properties. acs.org

The introduction of halogens can significantly influence the photophysical properties of organic molecules. rsc.orgnih.gov This "heavy atom effect" can modulate processes such as intersystem crossing, which is crucial for applications in areas like photodynamic therapy and potentially in organic light-emitting diodes (OLEDs). rsc.org The presence of bromine and chlorine atoms in this compound would be expected to alter its absorption and emission characteristics compared to the parent 2H-indazole.

In the context of organic semiconductors, the ability of molecules to self-assemble into ordered structures is critical for efficient charge transport. rsc.org The planar structure of the indazole ring, combined with the potential for intermolecular interactions (such as π-π stacking and halogen bonding), could facilitate the formation of well-ordered thin films. The specific substitution pattern of the three halogen atoms in this compound would influence its solid-state packing and, consequently, its charge mobility.

Furthermore, the development of donor-acceptor systems is a key strategy in designing materials for optoelectronics. rsc.org The 2H-indazole core can act as either an electron-donating or electron-withdrawing component depending on the nature of its substituents. A polyhalogenated indazole would likely function as an electron-accepting unit. By pairing it with suitable electron-donating moieties, it might be possible to create materials with tunable charge-transfer characteristics, which are essential for applications in organic solar cells and OLEDs. rsc.org

Although direct applications of this compound in materials science are not yet reported, the fundamental properties of the polyhalogenated 2H-indazole scaffold warrant further investigation. Research into the synthesis and photophysical characterization of such compounds could reveal their potential as novel components in advanced materials. researchgate.net

Interactive Table: Potential Material Science Applications of Polyhalogenated 2H-Indazoles

Emerging Trends and Future Research Directions for Polyhalogenated 2h Indazoles

Advancements in Stereoselective Synthesis of Chiral Halogenated Indazoles

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. As such, the development of stereoselective synthetic methods to produce chiral molecules is a cornerstone of modern drug discovery. For halogenated indazoles, the introduction of chirality can lead to compounds with improved potency and selectivity for their biological targets.

Recent advancements in this area have focused on the development of catalytic enantioselective methods. For instance, copper-hydride (CuH) catalysis has been successfully employed for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, yielding C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. mit.edumit.edu This umpolung strategy, which reverses the typical nucleophilic character of indazoles, opens up new avenues for the synthesis of complex chiral indazole derivatives. mit.edu The enantioselectivity of this reaction is believed to be governed by a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the ligand and the substrate play a crucial role. mit.edu

Another significant area of progress is the enantiospecific synthesis of indazole-3-carboxamides, which are a prevalent class of synthetic cannabinoid receptor agonists. frontiersin.org The synthesis of both (S)- and (R)-enantiomers of these compounds has allowed for a detailed investigation of their structure-activity relationships, revealing that the (S)-enantiomers generally exhibit higher potency at both CB1 and CB2 receptors. frontiersin.org The development of chiral high-performance liquid chromatography (HPLC) methods has been instrumental in separating and analyzing these enantiomers. frontiersin.org

These advancements highlight the growing importance of stereochemistry in the design of novel halogenated indazole-based compounds. Future research in this area will likely focus on the development of even more efficient and versatile catalytic systems for the stereoselective synthesis of a broader range of chiral polyhalogenated 2H-indazoles.

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Indazoles

| Method | Catalyst/Reagent | Key Feature | Application |

| Copper-Hydride Catalyzed Allylation | CuH, (S,S)-Ph-BPE ligand | C3-selective allylation of electrophilic indazoles | Synthesis of C3-allylated indazoles with quaternary stereocenters mit.edumit.edu |

| Enantiospecific Carboxamide Synthesis | N-substituted indazole-3-carboxylic acids, chiral amines | Synthesis of specific enantiomers of indazole-3-carboxamides | Investigation of stereospecific biological activity of cannabinoid receptor agonists frontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enabling the rapid design and optimization of new drug candidates. nih.govresearchgate.netnih.gov These computational approaches are being increasingly applied to the design of halogenated indazoles, helping to predict their biological activities and synthetic accessibility.

One of the key applications of AI and ML in this context is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models use machine learning algorithms to identify the key structural features of a molecule that are responsible for its biological activity. For indazole derivatives, QSAR models can be used to predict their potency as inhibitors of specific enzymes or receptors, guiding the design of more effective compounds. nih.govresearchgate.net

AI is also being used to predict the synthetic routes for novel indazole compounds. acs.org Retrosynthesis software, powered by machine learning algorithms, can analyze a target molecule and propose a series of chemical reactions to synthesize it. acs.org This can significantly reduce the time and resources required to develop new synthetic methodologies for complex polyhalogenated indazoles. Furthermore, AI and ML can be used for de novo drug design, where computational models generate entirely new molecular structures with desired properties. nih.gov

The use of AI and ML in the design of halogenated indazoles is still in its early stages, but it holds immense promise for the future. As these technologies continue to develop, they will likely become an indispensable tool for the rational design and synthesis of novel therapeutic agents based on the indazole scaffold.

Table 2: Applications of AI and Machine Learning in Indazole Research

| Application | AI/ML Technique | Description | Potential Impact |

| Rational Compound Design | Quantitative Structure-Activity Relationship (QSAR) models | Predicts the biological activity of indazole derivatives based on their chemical structure. nih.govresearchgate.net | Faster identification of lead compounds with improved potency and selectivity. |

| Synthesis Prediction | Retrosynthesis software | Generates hypothetical synthetic routes for novel indazole compounds. acs.org | Accelerates the development of efficient synthetic strategies. |

| De Novo Drug Design | Generative models (e.g., variational autoencoders) | Creates novel indazole-based molecular structures with desired properties. nih.gov | Exploration of new chemical space and identification of novel drug candidates. |

| Virtual Screening | Machine learning-based scoring functions | Ranks and prioritizes indazole derivatives from large compound libraries for experimental testing. nih.gov | Increases the efficiency and success rate of hit identification. |

High-Throughput Screening Methodologies for Discovering Novel Biological Activities in Vitro

High-throughput screening (HTS) is a powerful technology that allows for the rapid screening of large libraries of chemical compounds to identify those that modulate a specific biological target. taylorfrancis.com For polyhalogenated 2H-indazoles, HTS is a crucial tool for discovering novel biological activities and identifying potential drug candidates.

A variety of HTS assays have been developed to screen for the activity of indazole derivatives. These assays can be broadly categorized as either biochemical or cell-based. Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. springernature.com For example, a fluorescence-based assay has been developed for the high-throughput screening of inhibitors of human sulfotransferases, enzymes that are involved in the metabolism of many drugs and xenobiotics. mdpi.com

Cell-based assays, on the other hand, measure the effect of a compound on a cellular process, such as cell proliferation or gene expression. nih.gov The U.S. Tox21 program, for instance, utilizes quantitative HTS (qHTS) to test a large collection of environmental chemicals, including halogenated compounds, for their potential toxicity. nih.gov This approach uses a 15-dose titration to generate detailed concentration-response curves, providing a more comprehensive assessment of a compound's activity. nih.gov

The development of novel HTS methodologies, such as fluorescence-based assays and qHTS, is enabling the rapid and efficient discovery of new biological activities for polyhalogenated 2H-indazoles. Future research in this area will likely focus on the development of more sophisticated and physiologically relevant HTS assays, as well as the integration of HTS data with other 'omics' data to gain a more complete understanding of a compound's mechanism of action.

Table 3: High-Throughput Screening Methodologies for Indazole Derivatives

| Assay Type | Principle | Example | Application |

| Biochemical Assay | Measures the direct interaction of a compound with a purified biological target. | Fluorescence-based assay for sulfotransferase inhibitors mdpi.com | Identification of direct inhibitors of specific enzymes or receptors. |

| Cell-Based Assay | Measures the effect of a compound on a cellular process. | Quantitative High-Throughput Screening (qHTS) for toxicity profiling nih.gov | Assessment of a compound's cellular activity and potential toxicity. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in a cell or organism, without prior knowledge of the target. | Screening for antifungal properties against Fusarium oxysporum springernature.com | Discovery of compounds with novel mechanisms of action. |

Development of Novel Reaction Methodologies for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. bits-pilani.ac.inrsc.orgresearchgate.net For the indazole scaffold, the development of novel C-H functionalization methodologies is a major area of research, as it allows for the late-stage modification of the indazole core, enabling the rapid generation of diverse libraries of compounds for biological screening. rsc.org

A variety of transition metal-catalyzed C-H functionalization reactions have been developed for indazoles. Rhodium(III) and Cobalt(III) catalysts have been shown to be effective for the C-H bond addition of azobenzenes to aldehydes, providing a one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov These reactions proceed through a cyclative capture mechanism, where the azo moiety acts as an internal nucleophile. acs.org

In addition to metal-catalyzed methods, metal-free C-H functionalization reactions have also been developed. For example, a metal-free method for the regioselective mono- and poly-halogenation of 2H-indazoles has been reported, using N-halosuccinimides (NXS) as the halogen source. nih.govrsc.orgresearchgate.net This method is environmentally friendly and allows for the selective synthesis of a wide range of halogenated indazoles. nih.govrsc.orgresearchgate.net

The development of novel C-H functionalization methodologies is a rapidly advancing field that is providing new tools for the synthesis of complex polyhalogenated 2H-indazoles. Future research in this area will likely focus on the development of more selective and efficient catalytic systems, as well as the application of these methods to the synthesis of biologically active molecules.

Table 4: Methodologies for C-H Functionalization of Indazoles

| Methodology | Catalyst/Reagent | Position Functionalized | Key Features |

| Rhodium(III)-Catalyzed C-H Addition | (CpRhCl₂)₂ | C-H bond of azobenzene (B91143) | One-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org |

| Cobalt(III)-Catalyzed C-H Addition | CpCo(III) | C-H bond of azobenzene | First example of Co-catalyzed C-H bond functionalization with additions to aldehydes. nih.gov |

| Metal-Free Halogenation | N-Halosuccinimides (NBS, NCS) | C3 and other positions on the indazole ring | Environmentally friendly method for the regioselective synthesis of mono- and poly-halogenated indazoles. nih.govrsc.orgresearchgate.net |

| Radical-Mediated C-H Functionalization | Radical initiators | C3 position | Transition-metal-free method for the formylation and esterification of 2H-indazoles. researchgate.net |

Exploration of Indazoles in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the study of the non-covalent interactions between molecules, which can lead to the formation of large, well-defined structures through a process known as self-assembly. researchgate.netresearchgate.netyoutube.com The exploration of indazoles in supramolecular chemistry is an emerging area of research with the potential to lead to the development of novel materials with unique properties and functions.

The indazole scaffold possesses several features that make it an attractive building block for supramolecular chemistry. The presence of both hydrogen bond donors (the N-H group in 1H-indazoles) and acceptors (the nitrogen atoms in the pyrazole (B372694) ring) allows for the formation of intricate hydrogen-bonded networks. researchgate.net Additionally, the aromatic nature of the indazole ring can lead to π-π stacking interactions, which can further stabilize supramolecular assemblies. researchgate.net

The self-assembly of indazole derivatives can be used to create a variety of supramolecular structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. researchgate.net These structures can exhibit a range of interesting properties, such as liquid crystallinity, gelation, and fluorescence. For example, the incorporation of indazole moieties into liquid crystalline materials could lead to the development of new types of displays and sensors.

The exploration of polyhalogenated 2H-indazoles, such as 3,6-dibromo-4-chloro-2H-indazole, in supramolecular chemistry is a particularly exciting area of research. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is becoming increasingly recognized for its importance in crystal engineering and materials science. The interplay between hydrogen bonding, halogen bonding, and π-π stacking in these molecules could lead to the formation of highly complex and functional supramolecular architectures.

Table 5: Potential Supramolecular Interactions of Polyhalogenated 2H-Indazoles

| Interaction Type | Description | Potential Role in Self-Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | Formation of one-, two-, and three-dimensional networks. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilization of supramolecular assemblies and influence on electronic properties. researchgate.net |

| Halogen Bonding | Noncovalent interaction between a halogen atom and a Lewis base. | Directional control over crystal packing and formation of specific supramolecular synthons. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Contribution to the overall stability and organization of the supramolecular structure. researchgate.net |

Design of Indazole-Based Tools for Proteomics and Chemical Biology Research

The development of chemical tools to probe the function of proteins in their native cellular environment is a major goal of chemical biology and proteomics research. Indazole-based compounds are emerging as a versatile class of molecules for the design of such tools, due to their ability to be readily modified and their often favorable pharmacological properties.

One of the key applications of indazole-based tools is in the development of selective inhibitors of protein kinases. nih.gov Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer. nih.gov Indazole derivatives have been developed as potent and selective inhibitors of a number of protein kinases, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). nih.gov These inhibitors can be used as chemical probes to study the role of specific kinases in cellular processes and to validate them as drug targets.

In addition to their use as inhibitors, indazole derivatives can also be designed as covalent probes that form a permanent bond with their protein target. nih.gov This can be achieved by incorporating a reactive group, such as an acrylamide (B121943) moiety, into the indazole scaffold. nih.gov Covalent probes are particularly useful for identifying the targets of a drug and for mapping the binding site of a protein.

The design of indazole-based tools for proteomics and chemical biology is a rapidly growing area of research. Future work in this area will likely focus on the development of more sophisticated probes, such as those that can be used for activity-based protein profiling (ABPP) and for the targeted degradation of proteins (PROTACs). These tools will provide new insights into the complex world of the proteome and will help to accelerate the discovery of new medicines.

Table 6: Indazole-Based Tools in Chemical Biology and Proteomics

| Tool Type | Mechanism of Action | Example | Application |

| Selective Kinase Inhibitors | Reversibly bind to the active site of a protein kinase, inhibiting its activity. | Axitinib, Pazopanib nih.gov | Probing the function of specific kinases in cell signaling pathways. nih.gov |

| Covalent Probes | Form a permanent covalent bond with the protein target. | Indazole-based EGFR inhibitors with an acrylamide moiety nih.gov | Target identification and validation, and mapping of protein binding sites. nih.gov |

| Fluorescent Probes | Indazole derivatives conjugated to a fluorescent dye. | N-aryl-2H-indazoles with fluorophoric properties acs.org | Visualization of biological processes and protein localization in living cells. |

| Photoaffinity Probes | Indazole derivatives with a photoreactive group. | Not yet reported, but a potential future direction. | Covalent labeling of protein targets upon photoactivation. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dibromo-4-chloro-2H-indazole, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves halogenation and cyclization. For example, bromination of a precursor indazole can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . Solvent choice (e.g., DMSO for polar intermediates) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are critical for high purity. Yield optimization may require iterative adjustments to reaction time and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effects) .

- X-ray crystallography : Resolves molecular geometry and halogen bonding patterns. SHELX software (SHELXL/SHELXS) refines crystal structures, particularly for assessing dihedral angles and packing interactions .

- HRMS : Confirms molecular formula (C₇H₄Br₂ClN₂) and isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric effects : Bromine at C3/C6 hinders nucleophilic attack at adjacent positions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to mitigate steric hindrance .

- Electronic effects : Chlorine at C4 withdraws electron density, activating the indazole ring for electrophilic substitution. DFT calculations (e.g., Gaussian) model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-response curves : Test derivatives across a concentration range (nM–µM) to identify IC₅₀ inconsistencies .

- Structural analogs : Compare with 5-bromo-6-fluoro-3-methyl-1H-indazole (PubChem DTXSID60696185) to isolate substituent-specific effects .

- Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. How can computational methods predict the thermodynamic stability of this compound in solution?

- Methodology :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model solvation effects in polar solvents (e.g., DMSO, water) .

- Thermodynamic integration : Calculate Gibbs free energy differences between tautomers (1H vs. 2H-indazole forms) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。